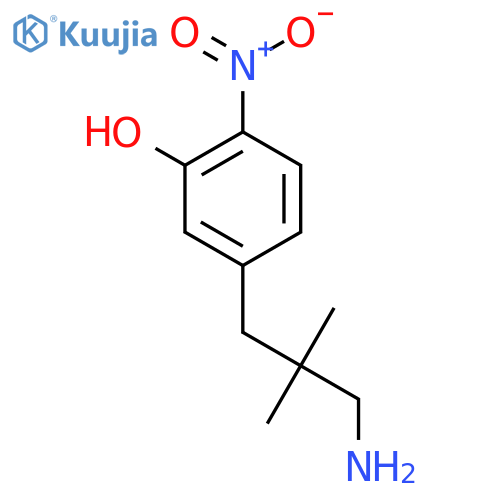

Cas no 2228846-94-2 (5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol)

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol

- 2228846-94-2

- EN300-1815622

-

- インチ: 1S/C11H16N2O3/c1-11(2,7-12)6-8-3-4-9(13(15)16)10(14)5-8/h3-5,14H,6-7,12H2,1-2H3

- InChIKey: AJODLQFWKILOIC-UHFFFAOYSA-N

- ほほえんだ: OC1=C(C=CC(=C1)CC(C)(C)CN)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 224.11609238g/mol

- どういたいしつりょう: 224.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 92.1Ų

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815622-1.0g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1815622-5g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 5g |

$3147.0 | 2023-09-19 | ||

| Enamine | EN300-1815622-1g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 1g |

$1086.0 | 2023-09-19 | ||

| Enamine | EN300-1815622-10.0g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1815622-5.0g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1815622-10g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 10g |

$4667.0 | 2023-09-19 | ||

| Enamine | EN300-1815622-0.05g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 0.05g |

$912.0 | 2023-09-19 | ||

| Enamine | EN300-1815622-0.25g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 0.25g |

$999.0 | 2023-09-19 | ||

| Enamine | EN300-1815622-0.5g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 0.5g |

$1043.0 | 2023-09-19 | ||

| Enamine | EN300-1815622-2.5g |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol |

2228846-94-2 | 2.5g |

$2127.0 | 2023-09-19 |

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol 関連文献

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

5-(3-amino-2,2-dimethylpropyl)-2-nitrophenolに関する追加情報

5-(3-アミノ-2,2-ジメチルプロピル)-2-ニトロフェノール(CAS: 2228846-94-2)の最新研究動向

5-(3-アミノ-2,2-ジメチルプロピル)-2-ニトロフェノール(CAS番号: 2228846-94-2)は、近年、医薬品開発や化学生物学の分野で注目を集めている化合物です。本化合物は、その特異的な化学構造と生物学的活性から、創薬ターゲットとしての可能性が研究されています。特に、炎症性疾患や自己免疫疾患に関連するシグナル伝達経路への影響が注目されており、複数の学術研究グループによってその作用機序の解明が進められています。

2023年に発表された最新の研究では、本化合物がToll様受容体(TLR)シグナル伝達経路において、選択的な阻害活性を示すことが明らかになりました。この発見は、Journal of Medicinal Chemistryに掲載された論文で報告されており、分子ドッキングシミュレーションとin vitroアッセイを組み合わせたアプローチによって、化合物の立体構造と生物活性の相関関係が詳細に解析されています。研究チームは、本化合物がTLR4/MD-2複合体との相互作用を通じて、NF-κB活性化を抑制することを実証しました。

さらに、2024年初頭には、本化合物の構造最適化に関する研究がOrganic & Biomolecular Chemistry誌に発表されました。この研究では、ニトロフェノール部位の修飾による活性変化が系統的に調査され、5-(3-アミノ-2,2-ジメチルプロピル)-2-ニトロフェノールの基本骨格を保持したまま、溶解性と細胞膜透過性を向上させた誘導体の合成に成功しています。これらの新規誘導体は、マウスモデルにおいて経口投与可能な薬剤候補としての可能性を示しています。

産業界における動向としては、複数のバイオテクノロジー企業が本化合物を基盤とした新規抗炎症薬の開発プログラムを進行中です。特に、慢性関節リウマチや炎症性腸疾患を標的とした前臨床試験が報告されており、その選択的作用機序から、既存治療薬に比べて副作用プロファイルが改善される可能性が期待されています。ある企業の発表によれば、本化合物をリード化合物とするプロジェクトは現在IND申請前段階にあるとのことです。

今後の研究方向としては、(1)本化合物の標的特異性のさらなる解明、(2)構造活性相関に基づく最適化、(3)製剤化技術の開発が主要な課題として挙げられます。特に、ニトロ基の代謝安定性に関する課題を克服するため、プロドラッグ戦略を含む多様なアプローチが検討されています。これらの研究開発が進展すれば、5-(3-アミノ-2,2-ジメチルプロピル)-2-ニトロフェノールを基盤とした新規治療薬の臨床応用が現実のものとなる可能性が高まると考えられます。

2228846-94-2 (5-(3-amino-2,2-dimethylpropyl)-2-nitrophenol) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)